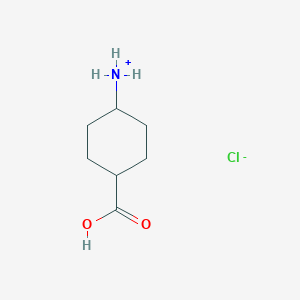

(4-Carboxycyclohexyl)azanium;chloride

Description

(4-Carboxycyclohexyl)azanium;chloride is an organic ammonium salt characterized by a cyclohexane ring substituted with a carboxylic acid (-COOH) group and an azanium (NH₃⁺) moiety, paired with a chloride counterion. The chloride counterion ensures solubility in polar solvents and stabilizes the cationic azanium group .

Propriétés

IUPAC Name |

(4-carboxycyclohexyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZSYUOXTKQNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares (4-Carboxycyclohexyl)azanium;chloride with analogous ammonium salts and cyclohexane derivatives, emphasizing molecular structure, functional groups, and applications:

Key Observations:

Cyclohexyl vs. Aromatic Backbones :

- (4-Carboxycyclohexyl)azanium;chloride’s cyclohexane ring offers conformational flexibility compared to rigid aromatic backbones (e.g., benzyl or phenyl groups in ). This flexibility may influence its binding interactions in biological systems or crystallization behavior.

- In contrast, N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride combines cyclohexane with an aromatic chlorobenzyl group, enhancing lipophilicity for membrane penetration .

Functional Group Diversity: The carboxy group in (4-Carboxycyclohexyl)azanium;chloride distinguishes it from amine- or pyrrolidinium-dominated analogs (e.g., ). This acidity (pKa ~4-5) allows pH-dependent solubility, useful in buffer systems or ion-exchange resins.

Chirality and Crystallography: Cyclohexyl derivatives often exhibit chirality, critical in drug design. SHELX-based crystallographic studies (e.g., ) suggest that (4-Carboxycyclohexyl)azanium;chloride’s stereochemistry could be resolved using similar refinement techniques. Chiral resolution methods applied to (±)-1-(2H)-phthalazinone derivatives may be adaptable to this compound.

Thermal and Solubility Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.